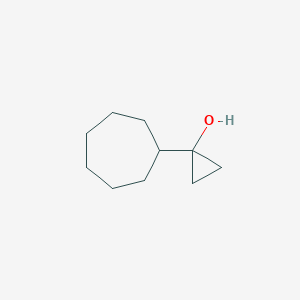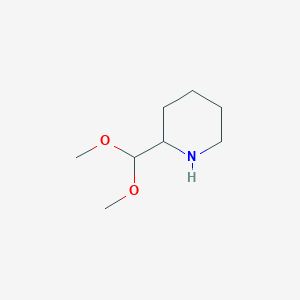
2-(Dimethoxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxymethyl)piperidine is a chemical compound with the molecular formula C8H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
The synthesis of 2-(Dimethoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-pyridine formaldehyde with a methylating agent . Another method involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . These methods offer advantages such as good yields, easy work-ups, and mild reaction conditions.
Analyse Des Réactions Chimiques
2-(Dimethoxymethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(Dimethoxymethyl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anti-hypertensive, neurotoxic, anti-bacterial, and anticancer properties . In the industry, piperidine derivatives are used in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(Dimethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB, PI3k/Akt, and caspase-dependent pathways, which are involved in cancer progression . These interactions lead to the inhibition of cell migration, cell cycle arrest, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(Dimethoxymethyl)piperidine can be compared with other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar piperidine core structure but differ in their substituents and functional groups, which confer unique properties and applications. For example, spiropiperidines are known for their spirocyclic structure, which imparts rigidity and unique pharmacological properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable building block for the development of new pharmaceuticals and other bioactive molecules.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)piperidine |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h7-9H,3-6H2,1-2H3 |
Clé InChI |
PYOFATNVXGWWKE-UHFFFAOYSA-N |
SMILES canonique |
COC(C1CCCCN1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride](/img/structure/B13520823.png)
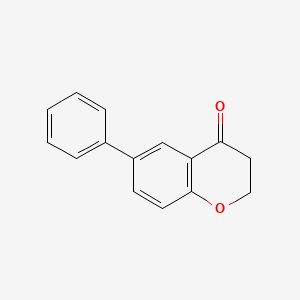
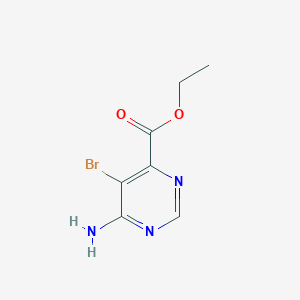
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520836.png)
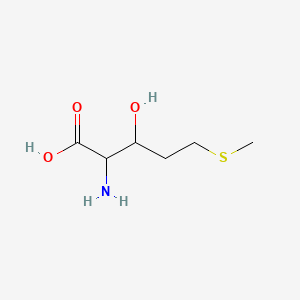
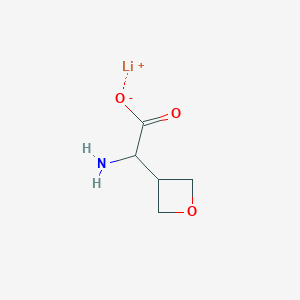
![(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid](/img/structure/B13520863.png)
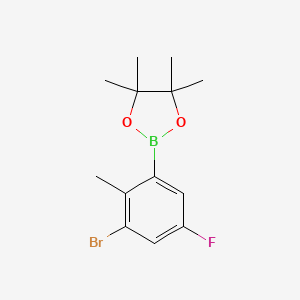
amino}acetate](/img/structure/B13520901.png)

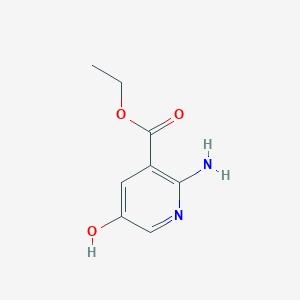
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
